7-bromo-6-methyl-2,3-dihydro-1H-indole hydrochloride
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Overview
Description
7-Bromo-6-methyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 6th position on the indole ring, with a hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-6-methyl-2,3-dihydro-1H-indole hydrochloride typically involves the bromination of 6-methyl-2,3-dihydro-1H-indole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
7-Bromo-6-methyl-2,3-dihydro-1H-indole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-6-methyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indole ring structure play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
6-Bromo-1H-indole: Similar structure but lacks the methyl group at the 6th position.
7-Bromoindole-3-carboxaldehyde: Contains a carboxaldehyde group at the 3rd position.
6-Bromo-3- (1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole: Contains a pyridinyl group at the 3rd position.
Uniqueness: 7-Bromo-6-methyl-2,3-dihydro-1H-indole hydrochloride is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This distinct structure can result in unique biological activities and applications compared to other indole derivatives.
Properties
CAS No. |
2639434-34-5 |
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Molecular Formula |
C9H11BrClN |
Molecular Weight |
248.5 |
Purity |
95 |
Origin of Product |
United States |
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